Cas no 174566-22-4 (Methyl 2-amino-5-fluoro-4-nitro-benzoate)

Methyl 2-amino-5-fluoro-4-nitro-benzoate 化学的及び物理的性質
名前と識別子
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- 2-amino-5-fluoro-4-nitro-benzoic acid methyl ester
- AORPHFOVAAUFRL-UHFFFAOYSA-N
- methyl 2-amino-5-fluoro-4-nitrobenzoate
- methyl 2-amino-5-fluoro-4-nitro-benzoate
- Methyl 2-amino-5-fluoro-4-nitro-benzoate
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- インチ: 1S/C8H7FN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3
- InChIKey: AORPHFOVAAUFRL-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)OC)=C(C=C1[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 98.1
Methyl 2-amino-5-fluoro-4-nitro-benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008663-250mg |
Methyl 2-amino-5-fluoro-4-nitrobenzoate |
174566-22-4 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015008663-1g |
Methyl 2-amino-5-fluoro-4-nitrobenzoate |
174566-22-4 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015008663-500mg |
Methyl 2-amino-5-fluoro-4-nitrobenzoate |
174566-22-4 | 97% | 500mg |
782.40 USD | 2021-06-21 |
Methyl 2-amino-5-fluoro-4-nitro-benzoate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Methyl 2-amino-5-fluoro-4-nitro-benzoateに関する追加情報
Methyl 2-amino-5-fluoro-4-nitro-benzoate (CAS No. 174566-22-4): A Comprehensive Overview
Methyl 2-amino-5-fluoro-4-nitro-benzoate (CAS No. 174566-22-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents. Its molecular structure, featuring both amino and nitro substituents, makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules with potential biological activity.
The Methyl 2-amino-5-fluoro-4-nitro-benzoate molecule is derived from benzoic acid, with modifications that enhance its reactivity and utility in drug discovery processes. The presence of a fluorine atom at the 5-position introduces electronic and steric effects that can influence the compound's interactions with biological targets. Similarly, the amino group at the 2-position provides a site for further functionalization, enabling chemists to tailor the molecule for specific pharmacological applications.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine into drug molecules often leads to increased binding affinity and prolonged half-life, making such compounds attractive candidates for clinical development. The 2-amino-5-fluoro-4-nitro-benzoate derivative exemplifies this trend, as it combines the benefits of fluorine substitution with the reactivity provided by the amino and nitro groups.
One of the most compelling aspects of Methyl 2-amino-5-fluoro-4-nitro-benzoate is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this molecule exhibit promising activity against enzymes involved in cancer metabolism. The nitro group, in particular, has been highlighted for its ability to modulate enzyme activity through redox interactions, providing a strategic handle for therapeutic intervention.
The< strong>CAS No. 174566-22-4 designation ensures that researchers can reliably identify and source this compound for their studies. This standardized identification system is crucial for maintaining consistency across different laboratories and publications. The chemical properties of Methyl 2-amino-5-fluoro-4-nitro-benzoate, including its solubility, melting point, and spectroscopic characteristics, have been thoroughly characterized. These data are essential for optimizing synthetic routes and ensuring the purity of the final product.
Recent advancements in computational chemistry have further enhanced our understanding of how Methyl 2-amino-5-fluoro-4-nitro-benzoate behaves in biological systems. Molecular modeling studies have revealed insights into its binding mode with target proteins, providing valuable guidance for structure-based drug design. These computational approaches complement experimental efforts by predicting potential interactions and optimizing molecular properties before costly wet-lab experiments are conducted.
The pharmaceutical industry continues to explore new ways to utilize Methyl 2-amino-5-fluoro-4-nitro-benzoate in drug development pipelines. Its versatility as an intermediate allows for the creation of a diverse array of derivatives with tailored pharmacological profiles. For example, researchers have investigated its use in synthesizing kinase inhibitors, which are critical targets in oncology research. The combination of fluorine substitution with other functional groups enhances the compound's ability to disrupt disease-causing pathways effectively.
In conclusion, Methyl 2-amino-5-fluoro-4-nitro-benzoate (CAS No. 174566-22-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further. The ongoing exploration of its synthetic potential and biological activity underscores its significance as a cornerstone in modern drug discovery efforts.
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